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dimalonic acid C(60)

Cat. No.: B1171509
CAS No.: 159717-74-5
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Description

Overview of Fullerene C60 Chemistry and Its Significance in Modern Science

Fullerene C60 is a molecule of remarkable symmetry, belonging to the Icosahedral (I_h) point group, which makes it the most symmetrical molecule known. mpg.de This structure, however, results in significant strain due to the pyramidalization of its sp²-hybridized carbon atoms, making it more reactive than planar aromatic compounds. wikipedia.org Chemically, C60 behaves like an electron-deficient alkene, readily undergoing addition reactions. ias.ac.in Its ability to accept up to six electrons endows it with exceptional electron-accepting (n-type) properties, a rare trait in organic molecules. mdpi.com This characteristic is pivotal for its application in molecular electronics and organic photovoltaics. polimerbio.com The discovery of fullerenes has not only expanded the known forms of carbon beyond graphite (B72142) and diamond but has also provided a new family of molecules for chemical exploration, leading to the synthesis of thousands of new fullerene compounds. mpg.deasianjpr.com

Rationale for Fullerene Functionalization: Enhancing Research Trajectories

Despite its intriguing properties, the practical application of pristine C60 is often hampered by its poor solubility in many common solvents, particularly in aqueous media. nih.gov This limitation has spurred extensive research into the chemical modification, or functionalization, of the fullerene cage. wikipedia.org By attaching various chemical groups to the C60 surface, scientists can tailor its properties to suit specific applications. researchgate.net Functionalization can enhance solubility, modulate electronic properties, and introduce new functionalities, thereby expanding the research and application horizons of fullerenes. nih.govresearchgate.net These modifications are broadly categorized into exohedral functionalization, where substituents are attached to the outside of the cage, and endohedral functionalization, which involves trapping atoms or molecules within the fullerene sphere. wikipedia.org

Introduction to Dimalonic Acid C(60) as a Key Functionalized Fullerene

Among the vast array of functionalized fullerenes, dimalonic acid C(60), often referred to as carboxyfullerene, has emerged as a particularly significant derivative. ossila.com This compound is synthesized by the addition of two malonic acid groups to the C60 cage, a process that imparts water-solubility to the otherwise hydrophobic fullerene. ossila.comsolarischem.com The presence of carboxylic acid groups not only enhances its solubility in polar solvents but also provides reactive sites for further chemical modifications and interactions. Dimalonic acid C(60) has demonstrated potent antioxidant properties, acting as an effective scavenger of various reactive oxygen species (ROS). nih.govmdpi.com

Scope and Research Focus of Dimalonic Acid C(60) in Academic Inquiry

The unique combination of a fullerene core with hydrophilic malonic acid groups has positioned dimalonic acid C(60) as a subject of intense academic inquiry. Research efforts are largely concentrated on elucidating its fundamental chemical and physical properties and exploring its potential in a variety of scientific domains. Key areas of investigation include its application as an electron transport layer (ETL) in perovskite solar cells, its role as a potent antioxidant and radical scavenger, and its potential in biomedical applications. nih.govnih.govtandfonline.com Studies have delved into its ability to protect cells from oxidative damage and its interactions with biological systems. mdpi.comnih.gov The ability of dimalonic acid C(60) to self-assemble on surfaces and its influence on the properties of other materials are also active areas of research. ossila.com

Interactive Data Tables

Table 1: Properties of Fullerene C60

PropertyValue
Molecular FormulaC60
Molecular Weight720.66 g/mol
StructureTruncated Icosahedron
Symmetry GroupI_h
Diameter~0.7 nm
Number of Hexagons20
Number of Pentagons12
Hybridizationsp²-like

This table presents fundamental properties of the Buckminsterfullerene (C60) molecule.

Table 2: Key Research Findings on Dimalonic Acid C(60)

Research AreaFindingReference
Materials Science Forms a stable interface between the cathode and electrolyte in lithium-ion batteries, enhancing structural stability. ossila.com
Can self-assemble into a two-dimensional network on gold surfaces through hydrogen bonding. ossila.com
Photovoltaics Utilized as an electron transport layer in perovskite solar cells due to favorable electron-extraction and hole-blocking properties. nih.govperovskite-info.com
Biomedical Research Exhibits potent antioxidant properties, effectively scavenging superoxide (B77818) and peroxide anions. ossila.comresearchgate.net
Protects endothelial cells from damage induced by nitric oxide (NO) and reduces intracellular reactive oxygen species (ROS). nih.gov
Demonstrates inhibitory effects on nitric oxide-induced relaxation in rabbit aorta. nih.gov
The radical scavenging activity is dependent on the number of malonic acid adducts. researchgate.net

This table summarizes significant research findings related to the applications and properties of dimalonic acid C(60).

Properties

CAS No.

159717-74-5

Molecular Formula

C7H15NO

Synonyms

dimalonic acid C(60)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dimalonic Acid C 60

Primary Synthetic Routes to Monomalonic Acid C(60) Precursors

The synthesis of dimalonic acid C(60) typically begins with the creation of a monoadduct, which serves as a critical precursor. The most common approach for this initial step is the nucleophilic cyclopropanation of the C60 cage. nih.govbeilstein-journals.org This reaction adds a single malonate group across one of the double bonds of the fullerene sphere.

The process often involves the reaction of C60 with a malonic ester, such as diethyl bromomalonate, in the presence of a base. nih.govresearchgate.net The base deprotonates the malonate, generating a stabilized carbanion that acts as the nucleophile. This nucleophile then attacks the electron-deficient fullerene cage. Subsequent intramolecular substitution results in a cyclopropane (B1198618) ring fused to the C60 framework, a structure known as a methanofullerene. nih.govbeilstein-journals.org

Following the successful addition of the malonate group, the ester functionalities are typically hydrolyzed to yield the corresponding carboxylic acid groups. diva-portal.org This final step converts the ester precursor into monomalonic acid C(60), a water-soluble derivative that can be isolated or used for further functionalization to create dimalonic and poly-malonic adducts. researchgate.netnih.gov The introduction of carboxylic acid groups is a key strategy for increasing the hydrophilicity of fullerenes. ossila.com

Direct Synthetic Pathways to Dimalonic Acid C(60) Isomers

While sequential addition is possible, direct synthetic routes have been developed to produce dimalonic acid C(60) isomers more efficiently. These methods often result in a mixture of poly-adducts from which the desired dimalonic acid derivative can be isolated.

Bingel Reaction as a Predominant Synthetic Approach

The Bingel reaction stands as the most efficient and widely used method for the cyclopropanation of C60 with stabilized α-halocarbanions to form methanofullerenes. beilstein-journals.orgbeilstein-journals.orgrsc.org The reaction mechanism proceeds in two main steps:

Nucleophilic Addition : A base, such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), abstracts a proton from a carbon atom alpha to two electron-withdrawing groups (as in a malonic ester) and a halogen. This generates a reactive carbanion. nih.gov

Intramolecular Substitution : The generated carbanion adds to one of the electron-deficient double bonds on the C60 cage. This creates a new anionic center on the fullerene sphere, which then displaces the adjacent halogen atom via an intramolecular SN2 reaction, closing the three-membered ring. nih.govbeilstein-journals.org

This reaction can be controlled to produce monoadducts, but by adjusting stoichiometry and reaction conditions, multiple additions can be achieved, leading to a mixture of derivatives including dimalonic acid C(60). researchgate.net For instance, a water-soluble derivative, C60-dimalonic acid (C62(COOH)4), has been synthesized and noted for its biological activities. scielo.brresearchgate.net

Variations and Optimized Conditions for Bingel Cyclopropanation

To improve yields and simplify procedures, a modified "one-pot" version of the Bingel reaction, often called the Bingel-Hirsch protocol, was developed. nih.govnih.gov This variation involves the direct treatment of C60 with a malonate in the presence of a halogenating agent, typically tetrabromomethane (CBr4) or iodine (I2), and a base like DBU. nih.govscielo.br This approach generates the necessary bromomalonate in situ, allowing the cyclopropanation to proceed smoothly, often at room temperature. nih.gov

The Bingel-Hirsch method is highly versatile due to the wide availability of malonates, enabling the synthesis of a diverse range of functionalized fullerenes. rsc.org By carefully controlling the molar ratios of the reactants (C60, malonate, base, and halogenating agent), the degree of functionalization can be influenced. For example, seven different malonate derivatives of C60 with varying numbers of adducts were obtained through a "one-pot" reaction of C60 with diethyl bromomalonate. researchgate.net

Table 1: Conditions for Bingel and Bingel-Hirsch Reactions
Reaction TypeReactantsBase/CatalystSolventKey FeaturesReference
Classical BingelC60, Diethyl bromomalonateNaHTolueneTwo-step mechanism involving carbanion formation and intramolecular cyclization. nih.govresearchgate.net
Bingel-HirschC60, Malonate, CBr4 or I2DBUToluene, o-dichlorobenzene"One-pot" synthesis; higher yields and milder conditions. nih.govscielo.brnih.gov
Ebselen Derivative SynthesisC60, Ebselen malonate, CBr4DBUTolueneYields a C60-ebselen mono-adduct in 42% yield based on consumed C60. scielo.br
Steroid Hybrid SynthesisC60, Steroid malonatesDBU, CBr4TolueneCreates novel fullerene-steroid conjugates. researchgate.netresearchgate.net

Alternative Functionalization Strategies Leading to Malonic Acid Derivatives

Beyond direct cyclopropanation, other reaction pathways have been explored to functionalize the C60 core. These alternative strategies can produce a variety of adducts, which can be precursors to or analogues of malonic acid derivatives.

1,3-Dipolar Cycloaddition Reactions with C60

One of the most utilized alternative methods for C60 functionalization is the 1,3-dipolar cycloaddition of azomethine ylides, commonly known as the Prato reaction. diva-portal.orgresearchgate.net This reaction typically involves heating a mixture of C60, an amino acid, and an aldehyde. The in situ generated azomethine ylide adds to a scielo.brscielo.br double bond of the fullerene, forming a fulleropyrrolidine.

While this reaction does not directly yield a malonic acid adduct, the resulting fulleropyrrolidines are stable and contain functional groups (from the amino acid and aldehyde) that can be further modified. diva-portal.org This makes the Prato reaction a versatile tool for creating a wide array of derivatives. mdpi.com For instance, the combination of the Prato reaction with the Bingel cyclopropanation has been used to synthesize complex, highly functionalized fullerene hybrids. researchgate.net

Radical Addition Reactions and Their Derivatives

The extensive system of conjugated double bonds in C60 makes it highly susceptible to attack by free radicals, leading to functionalized derivatives. nih.govpsu.edu The fullerene molecule has been characterized as a "radical sponge" due to its ability to react with multiple radical species. psu.edu

Studies have investigated the reactions of water-soluble carboxyfullerenes, such as trismalonic acid-C60, with hydroxyl radicals. psu.edursc.org These reactions are diffusion-controlled and result in the formation of hydroxylated fullerene radicals. rsc.org The initial radical attack is followed by a migration of the functional group to a more thermodynamically stable position on the fullerene cage. rsc.org This reactivity highlights a key pathway for the functionalization and derivatization of the C60 core, representing an important alternative to nucleophilic cycloaddition methods. nih.govmdpi.com

Table 2: Alternative Functionalization Strategies for C60
StrategyReaction TypeReactants/ReagentsProduct TypeKey FeaturesReference
1,3-Dipolar CycloadditionPrato ReactionC60, Amino acid, AldehydeFulleropyrrolidineForms stable five-membered heterocyclic rings on the C60 cage. Versatile for introducing various functional groups. diva-portal.orgresearchgate.net
Radical AdditionFree Radical AttackC60 derivatives, Hydroxyl radicalsHydroxylated fullerene radicalsC60 acts as a "radical sponge." Reaction is rapid and can lead to highly functionalized derivatives. psu.edursc.org

Modification of Malonic Acid Moieties Post-Fullerene Derivatization

Once the initial cyclopropanation of C(60) with malonic acid derivatives is achieved, the resulting adducts serve as versatile platforms for further chemical modification. The carboxylic acid groups of the malonic acid moieties are primary targets for derivatization, allowing for the covalent attachment of a wide range of functional molecules. This post-fullerene derivatization is crucial for tailoring the properties of the final compound for specific applications.

A significant area of research involves the conversion of the carboxylic acids into amides. This is typically achieved through standard peptide coupling reactions. For instance, a malonodiserinolamide-derivatized fullerene C(60) (C(60)-ser) has been synthesized, demonstrating the transformation of the acid groups into amide linkages with serinol. researchgate.net This approach is also used to attach bioactive peptides. A diadduct of malonic acid C(60) was successfully conjugated with an Asn-Gly-Arg (NGR) peptide, creating a complex molecule designed for targeted drug delivery. academie-sciences.fr Similarly, these adducts can be linked to other complex molecules, such as DSPE-PEG2000-maleimide, to create sophisticated drug delivery systems. academie-sciences.fr

Another common post-derivatization modification is the hydrolysis of ester groups. Synthetic routes often begin with diethyl malonate or other malonic esters for the initial Bingel-Hirsch reaction with C(60). The resulting fullerene-ester adducts are then hydrolyzed to yield the final dimalonic acid C(60). This ester hydrolysis step is a foundational post-derivatization modification, converting the less polar ester adducts into water-soluble carboxylic acid derivatives. academie-sciences.fr This strategy leverages the solubility and reactivity of the ester form during the initial synthesis and purification stages before converting to the final acid form.

Synthesis of Advanced Poly-Malonic Acid C(60) Adducts

The synthesis of C(60) derivatives is not limited to mono- or di-adducts. Advanced poly-malonic acid C(60) adducts, featuring multiple malonic acid groups, have been synthesized to further modify the fullerene's properties, particularly its solubility and electronic characteristics. The creation of these higher adducts, such as tris-, tetrakis-, and even hexakis-adducts, presents significant synthetic challenges related to controlling the number of additions and the regiochemistry.

A common method for generating poly-adducts is the "one-pot" reaction, where C(60) is reacted with a large excess of a malonate reagent, like diethyl bromomalonate. academie-sciences.fr This approach typically yields a statistical mixture of products with varying numbers of addends. For example, reacting C(60) with a six-fold excess of diethyl bromomalonate, followed by hydrolysis, produced a collection of malonic acid derivatives, C(60)(C(COOH)2)n, where n ranged from 1 to 4. academie-sciences.fr These different poly-adducts could then be separated from the mixture using techniques like silica (B1680970) gel chromatography. academie-sciences.fr

Reported Poly-Adducts Number of Malonic Acid Groups (n) Synthetic Approach Reference
C(60)(C(COOH)2)n1-4"One-pot" reaction with excess diethyl bromomalonate academie-sciences.fr
Tris-malonic acid C(60) (C3)3Not specified, but isolated as a defined product chemrxiv.org
C(60) Poly-adduct mixture4-6Reaction with >10 equivalents of bromomalonodiamide beilstein-journals.org

Synthetic Strategies for Regioselective Isomer Control of Dimalonic Acid C(60)

The addition of a second functional group to a C(60) monoadduct can theoretically result in eight distinct regioisomers for a symmetrical addend like the malonate group. acs.orgacademie-sciences.fr Achieving control over which isomer is formed is a major challenge in fullerene chemistry. fau.de Without such control, syntheses often yield complex, difficult-to-separate mixtures. fau.de To overcome this, several advanced strategies have been developed to dictate the precise location of the second addition, leading to isomerically pure dimalonic acid C(60) derivatives.

The most prominent and successful strategy is the tether-directed remote functionalization . academie-sciences.fracs.orgresearchgate.net This approach involves covalently linking two malonate groups together with a "tether" of a specific length and rigidity. researchgate.net This pre-organized, ditopic reagent is then reacted with C(60) in a Bingel-type cyclopropanation. The geometric constraints imposed by the tether dictate the maximum distance between the two addition sites on the fullerene sphere, thereby directing the formation of a specific regioisomer. academie-sciences.frresearchgate.net For example:

Rigid spacers like tetraphenylporphyrin (B126558) and calix academie-sciences.frarene have been used to link two malonate sites, leading to bis-adducts with complete regioselectivity. fau.de

Macrocyclic malonates, where the reactive groups are connected by flexible alkyl chains, can be tuned to produce specific isomers. Using identical alkyl spacers often results in adducts with rotational symmetry (e.g., trans-3), while using spacers of different lengths can yield C(s)-symmetrical adducts. academie-sciences.frfau.de

The length of the tether is critical. A cyclo- acs.org-dodecylmalonate tether afforded a trans-3 bis-adduct with complete regioselectivity, whereas a longer cyclo- acs.org-hexadecylmalonate tether produced a mixture of trans-3 and trans-1 isomers. academie-sciences.fr

Another emerging strategy is the use of supramolecular masks . This involves encapsulating the C(60) molecule within a larger host molecule or nanocapsule that physically blocks most of the fullerene surface. chemrxiv.orgchemrxiv.org The mask has openings or "windows" that expose only specific regions of the C(60), allowing the Bingel reaction to occur exclusively at these sites. This method has been used to obtain isomerically pure trans-3-bis-adducts with high selectivity. chemrxiv.org

In the absence of these advanced control strategies, the primary method remains the synthesis of an isomeric mixture followed by laborious purification, typically using multi-step High-Performance Liquid Chromatography (HPLC). chemrxiv.org While effective for obtaining pure isomers, this approach is often inefficient and highlights the importance of developing regiocontrolled synthetic routes. fau.de

Reactivity and Mechanistic Investigations of Dimalonic Acid C 60

Redox Chemistry and Electron Transfer Processes of Dimalonic Acid C(60)

The fundamental structure of the C(60) fullerene, an electron-deficient polyene, predisposes it to engage in redox reactions. semanticscholar.orgrsc.org Dimalonic acid C(60) retains this core characteristic, readily participating in electron transfer processes. academie-sciences.fr Its low-lying lowest unoccupied molecular orbital (LUMO) and high-lying highest occupied molecular orbital (HOMO) levels make it a redox-active compound. scielo.br

The fullerene cage can be reversibly reduced by accepting up to six electrons. nih.gov In the presence of an electron donor, dimalonic acid C(60) can be reduced to its radical anion, C(60)•⁻. nih.govdovepress.com This process is often photoinduced, where photoirradiation excites the fullerene from its ground state to a short-lived singlet state (¹C(60)), which then converts to a longer-lived triplet state (³C(60)) via intersystem crossing. nih.gov This excited triplet state is an excellent electron acceptor. nih.gov

The electron transfer can also be influenced by the surrounding environment. For instance, in fullerene-metal complex hybrids, photoexcitation of the metal complex can lead to electron transfer to the fullerene cage. academie-sciences.fr The efficiency of these charge separation and recombination processes can be dependent on the solvent's polarity. rsc.org

Generation of Reactive Oxygen Species (ROS) by Dimalonic Acid C(60)

Dimalonic acid C(60) is known to both generate and interact with various reactive oxygen species (ROS), a characteristic that is central to its biological and chemical activities. dovepress.commdpi.comnih.gov The specific interaction depends on the conditions and the type of ROS.

Singlet Oxygen (¹O₂) Production Mechanisms

Photoactivated dimalonic acid C(60) is a potent photosensitizer, capable of generating singlet oxygen (¹O₂) with high quantum yield. nih.gov This process, known as a Type II photoreaction, involves the transfer of energy from the excited triplet state of the fullerene (³C(60)*) to ground-state molecular oxygen (³O₂). mdpi.comnih.govnih.gov

The generation of singlet oxygen can be detected and quantified using chemical probes like 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA), which reacts with ¹O₂ to form an endoperoxide, leading to a measurable decrease in its absorbance. nih.govresearchgate.netsigmaaldrich.com The efficiency of singlet oxygen production by fullerene derivatives can be influenced by their aggregation state; aggregation can quench the excited triplet state and reduce ROS generation. mdpi.com

Superoxide (B77818) Radical (O₂•⁻) Quenching and Generation Activities

Dimalonic acid C(60) exhibits dual activity concerning the superoxide radical (O₂•⁻), acting as both a quencher and, under certain conditions, a generator. researchgate.netmedcraveonline.comkisti.re.krcapes.gov.br

As a quencher, it can eliminate superoxide radicals, an activity that has been studied in systems like the xanthine/xanthine oxidase assay. researchgate.net This scavenging activity is a key aspect of its antioxidant properties. nih.gov The mechanism is thought to involve the catalytic dismutation of superoxide, potentially through electrostatic stabilization of the negatively charged superoxide on the electron-deficient regions of the fullerene cage. nih.gov

Conversely, under specific circumstances, dimalonic acid C(60) can contribute to the generation of superoxide radicals. nih.govdovepress.com This typically occurs through a Type I photoreaction, where the excited fullerene radical anion (C(60)•⁻), formed by electron transfer from a donor, can then transfer an electron to molecular oxygen, producing O₂•⁻. nih.govdovepress.comnih.gov

Hydroxyl Radical (•OH) Interactions

The interaction of dimalonic acid C(60) with the highly reactive hydroxyl radical (•OH) is complex and depends on the specific derivative and experimental conditions. capes.gov.brtandfonline.com Some water-soluble malonic acid derivatives of C(60) have been shown to effectively reduce the electron spin resonance (ESR) signal of •OH produced by the Fenton system, indicating a scavenging activity. tandfonline.com

This quenching ability appears to be dependent on the number of malonic acid groups attached to the fullerene cage, suggesting that the integrity of the conjugated double bond system is crucial. tandfonline.com However, it has also been reported that under irradiation and in the presence of oxygen, certain C(60) derivatives can actually produce hydroxyl radicals. tandfonline.com This highlights the dual nature of these compounds, acting as either an eliminator or a producer of •OH depending on the specific molecular structure and environmental factors. tandfonline.com

Mechanistic Studies of Photoinduced Reactivity

The photoinduced reactivity of dimalonic acid C(60) is a cornerstone of its chemical behavior. dovepress.comnih.govkisti.re.kr Upon absorption of light, the C(60) core is excited to a singlet state, which rapidly undergoes intersystem crossing to a long-lived triplet state (³C(60)*). nih.govmdpi.com This triplet state is the key intermediate in its photochemical reactions.

Two primary mechanisms govern its photoinduced reactivity:

Type I Mechanism (Electron Transfer): The excited ³C(60)* can accept an electron from a donor molecule to form the fullerene radical anion (C(60)•⁻). This radical anion can then react with molecular oxygen to produce superoxide anions (O₂•⁻), which can lead to the formation of other ROS like hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov

Type II Mechanism (Energy Transfer): The ³C(60)* can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of the highly reactive singlet oxygen (¹O₂). mdpi.comnih.govnih.gov

The predominance of one pathway over the other can be influenced by factors such as the presence of electron donors and the concentration of oxygen. mdpi.com

Reactions with Biomacromolecules (excluding clinical outcomes)

Dimalonic acid C(60) and its derivatives can interact with various biomacromolecules, a property that underpins much of the research into their biological activities.

For instance, fullerene derivatives have been shown to interact with enzymes. A water-soluble fullerene derivative has been reported to inhibit the activity of HIV-1 Protease (HIV-1 PR) in vitro. nih.gov The proposed mechanism involves the fullerene fitting into the hydrophobic cavity of the enzyme, thereby blocking substrate access. researchgate.net

Furthermore, dimalonic acid C(60) can exhibit cytochrome c peroxidase-like activity, oxidizing reduced cytochrome c in the presence of hydrogen peroxide. scielo.brresearchgate.net This suggests an ability to participate in biologically relevant redox cycles.

Interactions with nucleic acids have also been observed. The photoactivated fullerene's ability to generate ROS, such as singlet oxygen and superoxide radicals, makes it capable of cleaving DNA. nih.govresearchgate.net This reactivity is enhanced by conjugating the fullerene to molecules with an affinity for DNA. nih.gov

The table below summarizes the key reactive species and their interactions with dimalonic acid C(60) as discussed in this article.

Reactive SpeciesInteraction with Dimalonic Acid C(60)Mechanism
Electron Accepted by the fullerene cageRedox reaction, forming a radical anion (C(60)•⁻)
Singlet Oxygen (¹O₂) Generated by photoactivated fullereneType II photoreaction (energy transfer)
Superoxide Radical (O₂•⁻) Quenched or generatedQuenching via catalytic dismutation; Generation via Type I photoreaction
Hydroxyl Radical (•OH) Scavenged or generatedDependent on derivative and conditions

Interactions with Proteins and Enzymes (mechanistic insights)

Dimalonic acid C(60), a water-soluble derivative of fullerene, exhibits notable interactions with various proteins and enzymes, driven by a combination of hydrophobic and electrostatic forces. nih.govtandfonline.com The fullerene core, being inherently hydrophobic, has a propensity to interact with hydrophobic cavities present in proteins. nih.govtandfonline.com This interaction can lead to the inhibition of enzymatic activity by physically blocking the active site from its substrate. tandfonline.com

A prominent example is the interaction with HIV-protease, a homodimeric aspartic protease crucial for viral replication. tandfonline.com Molecular dynamics simulations have revealed that the C(60) cage can fit within the enzyme's hydrophobic cavity (approximately 10 Å in diameter). tandfonline.com This hydrophobic interaction is strong enough to displace water molecules from the cavity, providing indirect evidence of the inhibitor's presence and leading to the suppression of the enzyme's protein-slicing function. tandfonline.com The side chains of fullerene derivatives, such as the carboxylic acid groups in dimalonic acid C(60), can further stabilize this interaction through electrostatic and/or hydrogen bonding with amino acid residues like Aspartate 25 and Aspartate 125 in the active site. tandfonline.com

In silico docking studies have also been employed to investigate the binding modes of fullerene derivatives with other enzymes. For instance, studies with zebrafish proteins, such as prostacyclin synthase and S100z calcium-binding protein, indicate that fullerenes can potentially bind to their active sites. researchgate.net This binding may induce conformational changes in the native protein structure, thereby altering their function. researchgate.net While an anionic derivative like dimalonic acid C(60) did not show inhibition of E. coli growth, cationic derivatives did, suggesting that the nature of the functional groups plays a critical role in the interaction and subsequent biological effect. researchgate.net The inhibition of energy metabolism has been proposed as a mechanism for the observed effects of some fullerene derivatives. researchgate.net

The interaction of dimalonic acid C(60) is not limited to enzyme inhibition. It has also been shown to have a superoxide radical quenching and cytochrome c peroxidase-like activity. plos.orgresearchpublish.com This highlights the versatile nature of its interactions, which can range from direct competitive inhibition to participating in redox reactions.

Table 1: Mechanistic Insights into Dimalonic Acid C(60) Interactions with Proteins and Enzymes

Target Protein/Enzyme Proposed Interaction Mechanism Key Findings
HIV-Protease Hydrophobic interaction of the C(60) core with the active site cavity; Electrostatic/hydrogen bonding of carboxylic acid groups with active site residues (Asp 25, Asp 125). tandfonline.com Blocks substrate access to the active site, inhibiting viral replication. tandfonline.com
Prostacyclin Synthase (Zebrafish) Potential binding to the active site. researchgate.net May induce conformational changes and alter protein function. researchgate.net
S100z Calcium Binding Protein (Zebrafish) Potential binding to the active site. researchgate.net May induce conformational changes and alter protein function. researchgate.net
Cytochrome c Peroxidase-like activity. plos.orgresearchpublish.com Quenches superoxide radicals. plos.orgresearchpublish.com

DNA Cleavage Mechanisms (without biological outcomes)

Dimalonic acid C(60) and other fullerene derivatives can induce DNA cleavage, particularly upon photoirradiation. nih.govnih.gov The primary mechanism involves the generation of reactive oxygen species (ROS). nih.govtandfonline.com When photoexcited, the fullerene molecule transitions from its ground state to a short-lived singlet state (¹C60), which then rapidly converts to a longer-lived triplet state (³C60) via intersystem crossing. nih.govtandfonline.com

In the presence of molecular oxygen, the triplet state fullerene can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a cytotoxic species. nih.govtandfonline.com Alternatively, the excited fullerene can act as an excellent electron acceptor. In the presence of a biological reducing agent like NADH, it can be reduced to the fullerene radical anion (C60•⁻). nih.govtandfonline.comnih.govresearchgate.net This radical anion can then transfer an electron to molecular oxygen, producing the superoxide anion radical (O₂•⁻) and subsequently other ROS like the hydroxyl radical (•OH). nih.govtandfonline.com

These generated ROS, particularly singlet oxygen and superoxide radicals, are known to react with DNA. nih.gov Studies using supercoiled plasmid DNA, such as pBR322, have demonstrated that fullerene derivatives can cause strand scission, resulting in nicked circular and linear forms of the DNA. nih.govnih.gov The efficiency of this photocleavage can be enhanced by conjugating the fullerene to a DNA-intercalating agent, such as acridine, which brings the photosensitizer in close proximity to the DNA. nih.gov The presence of NADH as an electron donor is often crucial for the DNA cleavage process mediated by the formation of superoxide anions. researchgate.net

It has also been observed that pristine C(60) can bind to the minor grooves of double-stranded DNA, which can lead to the unwinding and disruption of the DNA helix. nih.gov While this provides a potential mechanism for DNA damage, the specific role of the malonic acid groups in this context requires further investigation. The photodynamic activity of dimalonic acid C(60) is influenced by the number of malonic acid groups, with dimalonic acid C(60) showing higher phototoxicity than trimalonic and tetramalonic acid C(60) derivatives. nih.gov

Table 2: Mechanisms of DNA Cleavage by Dimalonic Acid C(60)

Mechanism Description Key Species Involved
Type II (Photosensitization) Energy transfer from photoexcited triplet state fullerene (³C60) to molecular oxygen. nih.govtandfonline.com Singlet Oxygen (¹O₂)
Type I (Electron Transfer) Electron transfer from a donor (e.g., NADH) to photoexcited C(60), forming a fullerene radical anion (C60•⁻), which then reduces molecular oxygen. nih.govtandfonline.comresearchgate.net Superoxide Anion Radical (O₂•⁻), Hydroxyl Radical (•OH)
Direct Binding Interaction of the C(60) core with DNA grooves, leading to structural disruption. nih.gov C(60) fullerene

Chemical Transformations and Further Functionalization of Dimalonic Acid C(60)

Formation of Hybrid Conjugates and Bioconjugates (focus on synthesis and chemical aspects)

The carboxylic acid moieties of dimalonic acid C(60) serve as versatile handles for the synthesis of a wide array of hybrid conjugates and bioconjugates. beilstein-journals.org A common strategy involves the activation of the carboxylic acid groups to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on biomolecules. acs.org

For instance, dimalonic acid C(60) can be conjugated to peptides. beilstein-journals.org In a typical solid-phase peptide synthesis (SPPS) approach, a fulleropyrrolidine-based biscarboxylic acid derivative is coupled to the N-terminal amine of a peptide resin. beilstein-journals.org This method allows for the creation of C(60)-peptide conjugates with defined structures, such as one C(60) core anchored by two peptide chains. beilstein-journals.org The choice of peptide sequence can be used to modulate the solubility and biological targeting of the resulting conjugate. For example, conjugation with oligolysine can impart water solubility at neutral pH. beilstein-journals.org

Similarly, dimalonic acid C(60) can be conjugated to larger proteins like human serum albumin (HSA). acs.org The cross-coupling reaction between an activated NHS ester of a C(60) derivative and the amine groups of lysine (B10760008) residues on the protein surface results in a stable bioconjugate. acs.org This approach has been used to solubilize otherwise hydrophobic molecules and create platforms for various biomedical applications. acs.org

Beyond peptides and proteins, dimalonic acid C(60) can be incorporated into more complex hybrid structures. For example, it can be conjugated to steroids, creating fullerosteroid hybrids. researchgate.netresearchgate.net The synthesis often employs the Bingel-Hirsch cyclopropanation reaction, where a malonate derivative of the steroid reacts with C(60). researchgate.net These hybrid molecules combine the unique electronic properties of the fullerene with the biological recognition of the steroid.

The synthesis of these conjugates often requires careful control of reaction conditions to achieve the desired degree of functionalization and to purify the final product from unreacted starting materials and byproducts. unibo.it Techniques like size-exclusion chromatography are commonly used for the purification of bioconjugates. unibo.it

Table 3: Synthesis of Dimalonic Acid C(60) Conjugates

Conjugate Type Synthetic Strategy Key Reagents
Peptide Conjugates Solid-Phase Peptide Synthesis (SPPS) with a pre-functionalized C(60) derivative. beilstein-journals.org C(60)-biscarboxylic acid, peptide on resin, coupling agents (e.g., HBTU, HOBt). beilstein-journals.org
Protein Bioconjugates Activation of carboxylic acids to NHS esters followed by reaction with protein amine groups. acs.org Dimalonic acid C(60), EDC, NHS, Human Serum Albumin. acs.org
Steroid Hybrids Bingel-Hirsch cyclopropanation. researchgate.net C(60), steroid malonate, base (e.g., DBU), CBr₂F₂. researchgate.net

Derivatization into Other Carboxylic Acid-Functionalized Fullerene Species

Dimalonic acid C(60) can serve as a precursor for the synthesis of other carboxylic acid-functionalized fullerene species. The Bingel-Hirsch reaction, a powerful tool for the cyclopropanation of C(60), can be used to introduce additional malonate groups onto the fullerene cage. rsc.org By carefully controlling the stoichiometry of the reagents (C(60), a bromomalonate derivative, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)), it is possible to synthesize a mixture of fullerene adducts with varying numbers of malonate groups.

From a reaction mixture containing dimalonic acid C(60), it is possible to isolate other species such as trimalonic acid C(60) and tetramalonic acid C(60). nih.gov The separation of these different adducts can be achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC), taking advantage of the differences in their polarity and retention times.

The synthesis of these higher adducts is often a stepwise process. For example, to synthesize a C(60) derivative with two malonic acid groups, one might first react C(60) with diethyl bromomalonate in the presence of a base like sodium hydride (NaH). plos.orgnih.gov The resulting monoadduct can then be subjected to a second cyclopropanation reaction to introduce the second malonate group. The ester groups of the malonates can then be hydrolyzed to the corresponding carboxylic acids to yield the final water-soluble fullerene derivatives.

The degree of functionalization has a significant impact on the properties of the resulting carboxyfullerene. For example, the photodynamic activity and the ability to scavenge free radicals can be attenuated as the number of addends on the fullerene core increases. nih.govresearchgate.net This is because the extensive π-system of the C(60) cage, which is responsible for its unique electronic properties, is disrupted with each addition reaction.

Structural and Spectroscopic Elucidation Methodologies in Dimalonic Acid C 60 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of dimalonic acid C(60). It provides detailed information about the carbon framework and the protons of the attached malonate groups.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR: The proton NMR spectrum of dimalonic acid C(60) is characterized by signals corresponding to the protons of the dimalonic acid addends. For a C60 derivative bearing malonic acid groups, the methine proton (CH) of the cyclopropane (B1198618) ring formed on the fullerene cage typically appears as a singlet. In a water-soluble dimalonic acid C(60) derivative, C62(COOH)4, the spectrum would also show broad signals for the acidic protons of the carboxylic acid groups, the exact chemical shift of which is dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides a detailed fingerprint of the molecule's carbon skeleton. A key feature is the signals from the fullerene cage itself. Unfunctionalized C(60) exhibits a single sharp peak around 143 ppm due to the high symmetry (Icosahedral, Ih) where all 60 carbon atoms are equivalent. rsc.orgmpg.de Upon functionalization to form dimalonic acid C(60), this symmetry is broken, leading to a complex pattern of signals for the sp2 carbons of the fullerene cage. The number of signals depends on the specific isomer formed. The two sp3 carbons of the cage where the malonate groups have added, as well as the cyclopropanoid carbons, appear at significantly higher field (lower ppm values) compared to the sp2 carbons.

Additionally, characteristic signals for the malonate addends are observed. These include the methanocarbons, the quaternary carbons of the malonate group, and the carbonyl carbons of the carboxylic acid functions, which typically appear far downfield (around 165-175 ppm). hmdb.calibretexts.org

Table 1: Typical NMR Chemical Shift Ranges for Dimalonic Acid C(60)
Functional GroupNucleusTypical Chemical Shift (δ) Range (ppm)Notes
Fullerene Cage¹³C140 - 150sp² carbons; multiple signals due to reduced symmetry.
Fullerene Cage (addend-bearing)¹³C70 - 80sp³ carbons at the point of addition.
Cyclopropane Ring¹³C~50Quaternary carbon of the three-membered ring.
Methine¹H4.0 - 5.5Proton on the cyclopropane ring.
Carboxylic Acid¹³C165 - 175Carbonyl carbon (C=O).

Multi-dimensional NMR Techniques

While 1D NMR provides essential information, complex molecules like dimalonic acid C(60) often produce spectra with overlapping signals, especially in the fullerene sp2 region. Multi-dimensional NMR techniques are employed to resolve these ambiguities and definitively assign the structure. weebly.com

COSY (Correlation Spectroscopy): This 2D homonuclear technique correlates protons that are spin-spin coupled, typically through two or three bonds. emerypharma.comoxinst.com In dimalonic acid C(60), it would be used to confirm couplings within the malonate side chains if they were more complex, but its utility is limited for the simple dimalonic acid structure itself.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These 2D heteronuclear experiments correlate directly bonded ¹H and ¹³C nuclei. weebly.comemerypharma.com This is crucial for assigning the ¹³C signal of the methine carbon by correlating it with its attached proton.

Mass Spectrometry (MS) for Molecular Weight and Adduct Confirmation

Mass spectrometry is a primary technique used to confirm the molecular weight of the dimalonic acid C(60) adduct, thereby verifying the number of malonic acid groups that have been successfully added to the fullerene cage. Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. The resulting mass spectrum will show a molecular ion peak [M]⁻ or [M+H]⁺ corresponding to the calculated mass of the C(60)(C(COOH)2)2 structure.

FT-MALDI-MS Applications

Fourier Transform-Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (FT-MALDI-MS), often coupled with a Time-of-Flight (TOF) analyzer, is particularly well-suited for analyzing fullerene derivatives. This technique offers high resolution and mass accuracy, which is essential for distinguishing between different adducts and isotopologues. mdpi.comfrontiersin.org In the synthesis of dimalonic acid C(60), MALDI-TOF MS can be used to analyze the crude reaction mixture, simultaneously detecting unreacted C(60), the mono-adduct, the desired di-adduct, and higher adducts (tri-, tetra-, etc.). This provides a clear picture of the reaction's progress and product distribution, and is invaluable for characterizing different isomers. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present and the electronic structure of the C(60) cage.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups added to the fullerene. For dimalonic acid C(60), the most prominent and diagnostic peaks are the strong carbonyl (C=O) stretching vibrations from the carboxylic acid groups, typically found in the region of 1700-1750 cm⁻¹. The O-H stretching of the carboxylic acid appears as a very broad band from 2500-3300 cm⁻¹. The characteristic, sharp IR absorption peaks of pristine C(60) are often still observable, though they may be shifted or broadened upon functionalization. rsc.orggrafiati.com

Table 2: Characteristic Spectroscopic Data for Dimalonic Acid C(60)
SpectroscopyFeatureTypical Wavenumber/Wavelength
IRC=O Stretch (Carboxylic Acid)1700 - 1750 cm⁻¹
IRO-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)
UV-VisFullerene-related absorption~256 nm
UV-VisFullerene-related absorption~324 nm

Chromatographic Methods for Purity and Isomer Separation

The synthesis of dimalonic acid C(60) typically results in a mixture containing unreacted C(60), the desired bis-adduct, as well as mono-adducts and various other multi-adducts and isomers. Chromatographic techniques are essential for the purification of the target compound and the assessment of its purity. niph.go.jp

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating these components. helixchrom.comhplc.eu By using appropriate stationary phases (e.g., specialized columns designed for fullerene separation) and mobile phases, baseline separation of C(60) and its various adducts can often be achieved. mdpi.com This allows for the quantification of the purity of a dimalonic acid C(60) sample. For preparative purposes, flash column chromatography over silica (B1680970) gel is frequently employed to isolate the dimalonic acid C(60) from the crude reaction mixture, taking advantage of the different polarities of the unreacted fullerene and its more polar carboxylated derivatives. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and purification of dimalonic acid C(60) and other fullerene derivatives. mdpi.compnas.org The method's effectiveness is contingent on the selection of appropriate stationary and mobile phases to achieve desired separation.

Reversed-phase HPLC is commonly employed for the analysis of acidic compounds like dimalonic acid C(60). In this approach, a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column is a frequent choice for the stationary phase. notulaebotanicae.roresearchgate.net The mobile phase composition is critical and often consists of a buffer solution and an organic solvent, such as acetonitrile. researchgate.net The pH of the buffer is a key parameter; for acidic analytes, a low pH is typically used to ensure they are in their protonated, less polar form, leading to better retention and separation on a reversed-phase column. notulaebotanicae.ro For example, a mobile phase containing a phosphate (B84403) buffer adjusted to an acidic pH can be effective. notulaebotanicae.ro

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often utilized to achieve optimal separation of complex mixtures. researchgate.net This allows for the elution of a wide range of compounds with varying polarities. Detection is commonly performed using a UV detector, as fullerenes and their derivatives exhibit strong absorbance in the UV region. researchgate.net

The following interactive table provides an example of HPLC conditions that can be adapted for the analysis of dimalonic acid C(60), based on methods used for similar organic acids.

HPLC Parameters for Organic Acid Analysis

ParameterConditionReference
ColumnReversed-phase C18 researchgate.net
Mobile PhasePhosphate buffer (pH ~2.8) and Acetonitrile notulaebotanicae.ro
ElutionGradient or Isocratic notulaebotanicae.roresearchgate.net
Flow Rate0.7 - 1.0 mL/min notulaebotanicae.roresearchgate.net
Temperature10 - 40°C notulaebotanicae.rojasco-global.com
DetectionUV (214-280 nm) notulaebotanicae.roresearchgate.net

Microscopy Techniques for Morphological Characterization of Assemblies

Microscopy techniques are indispensable for visualizing the morphology and structure of dimalonic acid C(60) assemblies at the nanoscale.

Transmission Electron Microscopy (TEM) provides high-resolution images of the nanoscale structures formed by dimalonic acid C(60) in solution. Studies have utilized TEM to observe the aggregation of fullerene derivatives. For instance, TEM analysis has revealed that water-soluble fullerene derivatives can form spherical and irregular clusters. acs.org In the case of a related compound, C60-serine conjugates, TEM images showed small dark clusters, suggesting the formation of fullerene aggregates. nih.gov The size and morphology of these aggregates can be influenced by factors such as pH and concentration. acs.org

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of materials at the nanoscale and can be used to study the morphology of dimalonic acid C(60) assemblies. numberanalytics.com AFM has been employed to investigate the deposition and organization of C60 molecules on various surfaces. nih.gov These studies have shown that C60 can form distinct three-dimensional islands with specific shapes. nih.gov While direct AFM studies on dimalonic acid C(60) are not as prevalent in the provided context, the technique's ability to probe the structure of self-assembled monolayers and molecular aggregates makes it highly relevant for characterizing the assemblies of this functionalized fullerene. numberanalytics.comnih.gov The interaction between the AFM tip and the sample can also provide information about the mechanical properties of the assemblies. nih.gov

Dynamic Light Scattering (DLS) for Size Distribution Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and molecules in a solution. unchainedlabs.comanton-paar.com It is particularly valuable for studying the aggregation behavior of dimalonic acid C(60) and its derivatives in aqueous environments. acs.org

The principle of DLS is based on the Brownian motion of particles in a liquid. anton-paar.com Smaller particles move more rapidly, causing faster fluctuations in the intensity of scattered light, while larger particles move more slowly, leading to slower fluctuations. usp.org By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. anton-paar.com

The following table summarizes findings from DLS studies on related fullerene derivatives, which provide insights into the expected behavior of dimalonic acid C(60).

DLS Findings for Carboxylated Fullerene Derivatives

CompoundObservationConditionsReference
Gd@C60[C(COOH)2]10Aggregate size increases from 70 to 700 nmpH lowered from 9 to 4 nih.gov
Gd@C60[C(COOH)2]10Forms spherical and irregular clusters of 30-90 nmpH = 9 acs.org
C60-serMedian aggregate size of ~100-200 nmIn PBS at various concentrations dovepress.com

Theoretical and Computational Investigations of Dimalonic Acid C 60

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations have been instrumental in understanding the geometry, electronic properties, and reactivity of C(60) fullerene and its derivatives.

Electronic Structure: The electronic properties of pristine C(60) are well-characterized by DFT. The introduction of functional groups, such as dimalonic acid, significantly alters the electronic structure of the fullerene cage. These changes are primarily due to the breaking of the icosahedral symmetry of the C(60) cage and the electronic nature of the addends.

DFT studies show that functionalization can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com The HOMO-LUMO gap is a critical parameter as it relates to the chemical reactivity and kinetic stability of the molecule. For pristine C(60), the HOMO-LUMO gap is approximately 2.77 kcal/mol. mdpi.com Functionalization tends to lower this gap, which can increase the molecule's reactivity. researchgate.net For example, calculations on C(60) functionalized with 1,2-benzoquinone showed that adding an electron-donating group like –NH2 can decrease the HOMO-LUMO gap by about 23%. researchgate.net

Table 1: Calculated Electronic Properties of C(60) and a Functionalized Derivative using DFT

Property Pristine C(60) Functionalized C(60) (Example) Reference
HOMO-LUMO Gap ~2.77 kcal/mol Decreased relative to pristine C(60) mdpi.comresearchgate.net
Electron Affinity Varies Generally increased researchgate.net
Ionization Potential Varies Generally decreased researchgate.net

Molecular Docking Simulations for Interaction Prediction (e.g., with enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a ligand, such as a dimalonic acid C(60) derivative, might interact with the binding site of a protein or enzyme. researchgate.netbiointerfaceresearch.com

Interaction Prediction: For dimalonic acid C(60), its water-soluble nature makes it a candidate for biological applications where interaction with proteins is key. Docking simulations can identify potential binding pockets on a target protein and estimate the binding affinity. mdpi.com For instance, studies on water-soluble C(60) derivatives have shown high binding affinity towards the active sites of enzymes like lumazine synthase. researchgate.net The fullerene cage typically engages in hydrophobic and van der Waals interactions with nonpolar residues, while the malonic acid groups can form hydrogen bonds and electrostatic interactions with polar or charged residues in the active site. researchgate.netresearchgate.net

These simulations provide detailed information on the specific amino acid residues involved in the interaction. For example, in a study involving a C(60) derivative and lumazine synthase, key interactions were identified with residues such as His89 and Lys138 through hydrogen bonds, and with Arg128 via NH/Pi bonds. researchgate.net This level of detail is crucial for understanding the mechanism of action and for designing derivatives with improved binding and specificity.

Table 2: Example of Molecular Docking Results for a C(60) Derivative with an Enzyme Active Site

Parameter Value/Description Reference
Target Enzyme Lumazine Synthase researchgate.net
Binding Affinity -15.37 (arbitrary units) researchgate.net
Key Interacting Residues
Hydrogen Bonds His89, Lys138 researchgate.net
NH/Pi Interactions Arg128 researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. mdpi.com For dimalonic acid C(60), MD simulations are used to study its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological membrane. nih.govnih.gov

MD simulations are particularly powerful for studying the interaction of fullerene derivatives with lipid bilayers, which serve as a model for cell membranes. nih.gov Studies on tris-malonyl-C(60)-fullerene have shown that such derivatives, unlike pristine C(60), tend to remain adsorbed on the membrane surface in the region of the lipid headgroups rather than penetrating into the hydrophobic core. nih.gov This behavior is attributed to the hydrophilic nature of the malonic acid groups. These simulations can also reveal how the fullerene derivative affects membrane properties, such as lipid order and the formation of pores. nih.gov

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. nih.gov They allow for the mapping of reaction pathways, the identification of intermediate structures, and the calculation of transition state energies, which determine the reaction kinetics. mdpi.com

Reaction Pathways and Transition States: The synthesis of dimalonic acid C(60) typically involves a series of reactions, such as the Bingel-Hirsch reaction, which is a cyclopropanation of the fullerene core. Quantum chemical studies can model the entire reaction coordinate for such additions. These calculations can confirm that the reaction proceeds via a specific pathway and identify the structure of the transition state—the highest energy point along the reaction path.

For example, in the context of 1,3-dipolar cycloaddition reactions to C(60), DFT calculations can be used to investigate whether the mechanism is concerted (a single step) or stepwise (involving an intermediate). mdpi.com By calculating the activation energies (the energy difference between the reactants and the transition state), researchers can predict the feasibility of a reaction under certain conditions and understand the factors that control its regio- and stereoselectivity. These theoretical insights are invaluable for optimizing synthetic procedures and designing new reaction pathways for fullerene functionalization. nih.gov

Table 4: Theoretical Data for a Representative Fullerene Functionalization Reaction

Parameter Description Reference
Reaction Type 1,3-Dipolar Cycloaddition mdpi.com
Computational Method DFT (e.g., B3LYP/6-31+G(d,p)) mdpi.com
Key Finding Identification of the rate-determining step mdpi.com
Activation Energy (ΔG‡) Calculated value determines reaction rate nih.gov

Computational Modeling of Supramolecular Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net Computational modeling is a key tool for predicting and understanding the structure and stability of these complex assemblies. nih.gov

Modeling of Supramolecular Interactions: The C(60) core of dimalonic acid is an excellent building block for supramolecular structures due to its large, electron-deficient π-system. It can engage in strong π-π stacking interactions with electron-rich aromatic molecules. Computational models can accurately predict the geometry and binding energy of these interactions. For instance, studies on the complexation between C(60) and cyclocarbons have shown that dispersion forces are the dominant attractive component of the interaction, with a significant but smaller contribution from electrostatic interactions. chemrxiv.org

The malonic acid groups add another dimension to these interactions, as they are capable of forming strong and directional hydrogen bonds. Computational simulations can model how dimalonic acid C(60) molecules might self-assemble or interact with other complementary molecules to form larger, ordered structures like fibers or sheets. researchgate.net These models help in the rational design of new supramolecular materials with tailored properties for applications in electronics, sensing, and nanotechnology. nih.gov

Supramolecular Chemistry and Self Assembly of Dimalonic Acid C 60

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)

The hydrophobic surface of the C(60) core in dimalonic acid C(60) makes it an ideal guest for various macrocyclic hosts with hydrophobic cavities. Among these, cyclodextrins (CDs) have been extensively studied. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar molecules or moieties in aqueous solutions. oatext.com

Formation and Characterization of Inclusion Complexes

The formation of inclusion complexes between dimalonic acid C(60) and cyclodextrins, particularly γ-cyclodextrin, has been a subject of significant research interest. The size of the γ-cyclodextrin cavity is well-suited to accommodate the C(60) cage. The formation of these host-guest complexes is driven by the displacement of high-energy water molecules from the cyclodextrin (B1172386) cavity by the hydrophobic fullerene guest. oatext.com The presence of the dimalonic acid groups on the C(60) surface can influence the stoichiometry and stability of the resulting complex.

The formation of a 2:1 (γ-CD:C(60)) complex is commonly reported for pristine C(60), and similar stoichiometries are expected for its derivatives like dimalonic acid C(60), where two cyclodextrin molecules cap the fullerene cage. ias.ac.in The malonic acid groups, being hydrophilic, are likely to remain at the portals of the cyclodextrin cavities, interacting with the surrounding aqueous environment.

A variety of analytical techniques are employed to characterize these inclusion complexes.

Characterization Technique Information Obtained
UV-Visible Spectroscopy Confirmation of complex formation through shifts in the absorption bands of the fullerene. The characteristic broad absorption of aggregated C(60) in the 400-500 nm region is often diminished upon encapsulation. nih.gov
Thermogravimetric Analysis (TGA) Provides evidence of complex formation by showing altered thermal decomposition profiles compared to the individual components. ias.ac.in
Powder X-ray Diffraction (PXRD) Changes in the diffraction pattern from a simple physical mixture to a new crystalline phase indicate the formation of a true inclusion complex. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the host-guest interaction in solution, including the orientation of the guest within the host cavity.

These characterization methods collectively provide a comprehensive understanding of the structure and stability of dimalonic acid C(60)-cyclodextrin inclusion complexes.

Impact on Photophysical and Photochemical Properties within Supramolecular Assemblies

The encapsulation of dimalonic acid C(60) within a cyclodextrin cavity significantly modulates its photophysical and photochemical properties. The confined environment of the host cavity can alter the excited state dynamics of the fullerene guest. For instance, the triplet excited state characteristics of C(60) are known to be influenced by complexation. ias.ac.in

One of the most significant consequences of forming these supramolecular assemblies is the enhanced generation of reactive oxygen species (ROS), such as singlet oxygen, upon photoirradiation. nih.gov The monomeric dispersion of the fullerene derivative within the cyclodextrin cavities prevents aggregation, which is known to quench the excited triplet state responsible for ROS production. This enhanced photodynamic activity is of considerable interest for applications in photodynamic therapy. Studies have shown that malonic acid derivatives of C(60) exhibit photo-induced cytotoxicity. nih.gov The formation of inclusion complexes with cyclodextrins can further enhance this effect by improving the bioavailability and ROS generation efficiency of the fullerene derivative. nih.gov

Formation of Supramolecular Polymers and Nanocomposites

The ability of dimalonic acid C(60) to engage in directed non-covalent interactions makes it a valuable building block for the construction of larger, ordered assemblies such as supramolecular polymers and nanocomposites.

Dendrimer-Fullerene Supramolecular Systems

Dendrimers, with their well-defined, highly branched, three-dimensional architecture, can form supramolecular complexes with dimalonic acid C(60). The interior void spaces of dendrimers can encapsulate guest molecules, while their surfaces can be functionalized to promote specific interactions. nih.gov In the case of dimalonic acid C(60), electrostatic interactions between the negatively charged carboxylate groups and positively charged functionalities on the dendrimer periphery can drive the formation of stable dendrimer-fullerene supramolecular systems. sigmaaldrich.com These systems can be designed to combine the unique electronic and photophysical properties of the fullerene core with the tailored solubility and functionality of the dendrimer. sigmaaldrich.com Amphiphilic fullerene derivatives, where a dendrimer unit is attached to the C(60) cage, have been shown to self-assemble into various nanostructures. nih.gov

Self-Assembly into Ordered Nanostructures

The amphiphilic nature of dimalonic acid C(60), possessing a hydrophobic fullerene core and hydrophilic malonic acid groups, predisposes it to self-assemble into ordered nanostructures in aqueous environments. rsc.org Depending on the conditions, such as concentration and pH, various morphologies can be obtained, including:

Vesicles: Bilayer structures forming spherical assemblies.

Micelles: Aggregates with a hydrophobic core and a hydrophilic shell.

Nanotubes/Nanorods: Cylindrical structures arising from directional self-assembly.

The formation of these nanostructures is a spontaneous process driven by the minimization of unfavorable interactions between the hydrophobic C(60) core and the aqueous solvent. nih.gov Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), are crucial for visualizing and characterizing these self-assembled nanostructures. nih.gov

Non-Covalent Interactions Governing Assembly: Hydrophobic and Electrostatic Forces

The formation and stability of the supramolecular assemblies of dimalonic acid C(60) are governed by a delicate interplay of non-covalent interactions.

Hydrophobic Interactions: This is a primary driving force for the encapsulation of the C(60) core within the cavities of macrocyclic hosts like cyclodextrins and for the self-assembly of dimalonic acid C(60) into larger structures in aqueous media. nih.gov The hydrophobic effect arises from the tendency of water molecules to maximize their hydrogen bonding network, which leads to the exclusion of nonpolar solutes. This results in the aggregation of the hydrophobic fullerene moieties to minimize their contact with water.

Electrostatic Interactions: The presence of four carboxylic acid groups in dimalonic acid C(60) introduces the potential for significant electrostatic interactions. At neutral or basic pH, these groups will be deprotonated, resulting in a negatively charged molecule. These carboxylate groups can then participate in attractive electrostatic interactions with positively charged species, such as protonated amines on dendrimers or other complementary molecules. These interactions play a crucial role in the formation of dendrimer-fullerene systems and can also influence the packing and stability of self-assembled nanostructures. mdpi.com Repulsive electrostatic interactions between the carboxylate groups can also play a role in preventing uncontrolled aggregation and promoting the formation of well-defined nanostructures.

The interplay of these non-covalent forces allows for the controlled and predictable assembly of dimalonic acid C(60) into a variety of functional supramolecular architectures with potential applications in materials science and nanomedicine.

Advanced Materials Research Applications of Dimalonic Acid C 60

Application in Organic Photovoltaic Devices (electron acceptor role)

Fullerene C(60) and its derivatives are foundational materials in the field of organic photovoltaics (OPVs), where they are predominantly used as the electron acceptor component in the photoactive layer of a bulk heterojunction (BHJ) solar cell. rsc.orgdyenamo.senih.gov The inherent electron-deficient nature and low-lying lowest unoccupied molecular orbital (LUMO) of the C(60) cage make it an excellent electron acceptor. nih.govresearchpublish.com Upon photoexcitation, the donor material (typically a conjugated polymer) absorbs a photon and forms an exciton (B1674681) (a bound electron-hole pair). For charge generation to occur, this exciton must be dissociated at the donor-acceptor interface. Fullerene derivatives, including dimalonic acid C(60), provide the necessary energetic driving force for this dissociation by accepting the electron from the donor material. dyenamo.se

The functionalization of C(60) with malonic acid groups serves to modify its solubility and energy levels, which can be tuned to better align with those of the polymer donor, potentially improving key device parameters like the open-circuit voltage (V(oc)). Furthermore, the morphology of the donor-acceptor blend is critical for efficient device performance. The addition of side groups can influence the aggregation and domain size of the fullerene within the polymer matrix. diva-portal.orgresearchgate.net Studies comparing C(60) and C(70) have shown that the tendency of C(60) to form smaller aggregate domains can enhance the donor/acceptor contact area, which is crucial for exciton dissociation. diva-portal.orgresearchgate.net While specific performance metrics for devices using dimalonic acid C(60) as the primary acceptor are not widely reported, the rationale for its use is based on these established principles of fullerene-based organic photovoltaics. rsc.orgresearchgate.net The derivatization represents a strategic approach to optimize the electronic properties and processability of C(60) for creating more efficient and stable organic solar cells. nih.gov

Table 1: Key Properties of Fullerene-Based Acceptors for Organic Photovoltaics This table provides a general overview of the characteristics of fullerene acceptors relevant to the potential application of dimalonic acid C(60).

Property Description Relevance to Dimalonic Acid C(60)
Electron Affinity The ability of the molecule to accept an electron. A high electron affinity is crucial for the acceptor material. The C(60) core possesses high electron affinity. Malonic acid groups can modify this property to fine-tune the energy level alignment with donor materials. nih.govresearchpublish.com
LUMO Energy Level The energy level of the Lowest Unoccupied Molecular Orbital. The difference between the donor's HOMO and the acceptor's LUMO influences the open-circuit voltage (V(oc)). Functionalization allows for the tuning of the LUMO level to maximize V(oc) while maintaining efficient charge transfer. nih.gov
Electron Mobility The speed at which electrons move through the material. High mobility is needed to efficiently transport electrons to the electrode. The fullerene cage provides excellent electron transport pathways. dyenamo.se
Solubility & Processability The ability to be dissolved in common organic solvents for solution-based fabrication of the active layer. Pristine C(60) has poor solubility. The malonic acid groups significantly improve solubility, making it more compatible with solution-processing techniques. researchpublish.com
Morphology Control The ability to form an optimal interpenetrating network (bulk heterojunction) with the donor polymer. The size and nature of the functional groups influence how the fullerene derivative packs and mixes with the polymer, affecting charge separation and transport. diva-portal.orgresearchgate.net

Development of Fullerene-Based Catalysts (focus on chemical catalysis)

The unique electronic structure of the C(60) cage, characterized by a large number of conjugated double bonds, allows it and its derivatives to act as catalysts in specific chemical reactions, particularly those involving electron transfer or radical species. nih.gov Dimalonic acid C(60) has shown notable activity as a radical scavenger and antioxidant, which can be viewed as a form of catalysis. researchpublish.comacademicjournals.org

Research has demonstrated that C(60)-dimalonic acid exhibits peroxidase-like activity. researchpublish.com Peroxidases are enzymes that catalyze the oxidation of a substrate by hydrogen peroxide or other peroxides. The fullerene derivative mimics this function, facilitating redox reactions that can neutralize harmful reactive oxygen species (ROS). For instance, it has been shown to quench superoxide (B77818) radicals. academicjournals.org This catalytic process is highly efficient, as the fullerene molecule can participate in many reaction cycles without being consumed. nih.gov This antioxidant property is linked to the ability of the C(60) core to readily accept electrons, thereby stabilizing radical species. nih.govresearchpublish.com While derivatization can sometimes reduce the generation of ROS compared to pristine C(60), it enhances water solubility, allowing the catalytic activity to be harnessed in aqueous and biological environments. academicjournals.org

Integration into Nanostructured Materials for Enhanced Functionality

The integration of dimalonic acid C(60) into larger nanostructured systems allows for the creation of advanced materials with synergistic or enhanced properties. iaea.orgresearchgate.net The functionalization of the C(60) core with malonic acid groups provides chemical handles—the carboxylic acid moieties—that can be used for covalent linkage to other nanomaterials or polymer matrices. researchgate.net

One area of application is in modifying the surfaces of biopolymers. For instance, research into the surface modification of polylactic acid (PLA) with C(60) has been explored to impart specific properties, such as altered hydrophobicity or antimicrobial effects when combined with photodynamic therapy. researchgate.net The dimalonic acid derivative is particularly suitable for such applications due to its improved solubility and the reactivity of its acid groups.

Furthermore, water-soluble fullerene derivatives like C(60)[C(COOH)₂]₂ can self-assemble into well-defined aggregates or "dots" in aqueous solutions. frontiersin.orgnih.gov These nanostructures have been investigated for their unique biological interactions. For example, C(60)[C(COOH)₂]₂ dots were found to be capable of entering oxidized cerebral microvessel endothelial cells and helping to maintain their integrity, showcasing a functionality derived from their nanostructured form. frontiersin.orgnih.gov The ability to form such aggregates is a key feature that distinguishes them from molecularly dissolved compounds and is crucial for their integration into functional nano-architectures. iaea.org

Role in Biosensing Platform Development (excluding clinical diagnostic data)

Electrochemical biosensors rely on the specific interaction between a biological recognition element (like an enzyme or antibody) and a target analyte, which is converted into a measurable electrical signal by a transducer. mdpi.comipp.pt Fullerene C(60) and its derivatives are highly attractive for constructing these platforms due to their large surface area, excellent conductivity, and biocompatibility, which provide a suitable microenvironment for immobilizing biomolecules while facilitating electron transfer. mdpi.comresearchgate.net

The utility of dimalonic acid C(60) in biosensing is predicated on its inherent electrochemical properties and its demonstrated ability to interact with biological molecules. A key principle in many biosensors is the inhibition or modulation of enzyme activity upon interaction with a target analyte. Research has shown that a dimalonic acid C(60) derivative can inhibit the function of enzymes such as human immunodeficiency virus reverse transcriptase (HIV-RT) and hepatitis C RNA-dependent RNA polymerase (HCV-RP). This inhibitory action, which can be quantified electrochemically, forms the basis of a potential biosensing mechanism.

Table 2: Inhibitory Activity of Dimalonic Acid C(60) Derivative Data from a study on the effect of fullerene derivatives on viral enzymes, demonstrating the bioactivity relevant to biosensor development.

Enzyme Target IC₅₀ Value (μM) Implication for Biosensing
HIV-Reverse Transcriptase (HIV-RT) 1.2 The potent inhibition suggests that the compound could be used as a recognition element on a sensor designed to detect factors that interfere with this interaction, or to study the enzyme itself.
HCV-RNA Polymerase (HCV-RP) 3.2 Demonstrates specificity in bio-interactions, a critical feature for developing selective biosensors.

In such a platform, the dimalonic acid C(60) could be immobilized on an electrode surface. The carboxylic acid groups provide convenient anchor points for covalent attachment. The interaction of the immobilized fullerene derivative with its target enzyme would alter the local electrochemical environment, leading to a detectable change in current or impedance, thus signaling the presence or activity of the enzyme.

Functionalization of Surfaces and Interfaces with Dimalonic Acid C(60) Derivatives

The chemical functionalization of surfaces and interfaces is a cornerstone of modern materials science, enabling the creation of materials with tailored properties such as wettability, biocompatibility, and electronic behavior. Dimalonic acid C(60) is both a product of functionalization and a tool for further surface modification. rsc.orgresearchpublish.com

The synthesis of dimalonic acid C(60) is typically achieved through the Bingel reaction, a nucleophilic cyclopropanation of the C(60) core. rsc.org This process attaches malonic ester groups, which are then hydrolyzed to yield the final dimalonic acid derivative.

Once synthesized, the dimalonic acid C(60) molecule itself becomes a versatile agent for functionalizing a wide array of surfaces. The two carboxylic acid groups on the molecule are reactive sites that can be used to form covalent bonds (e.g., amide or ester linkages) with other materials. researchgate.net This allows for the stable anchoring of the fullerene derivative onto inorganic surfaces (like metal oxides or silicon wafers) or organic materials (like polymer films or proteins). researchpublish.commdpi.com For example, surfaces can be modified to incorporate the unique electronic and antioxidant properties of the fullerene. This strategy has been considered for creating biocompatible coatings on medical implants or for designing the active surfaces in chemical sensors and catalysts. researchgate.netresearchgate.net The ability to tether these molecules to a surface prevents them from leaching while ensuring their functional properties are expressed at the material's interface. researchpublish.com

Emerging Research Areas and Future Outlook

Exploration of Novel Synthetic Routes and Derivatization Patterns

The functionalization of the C(60) fullerene core is a critical area of research, as it enhances solubility and introduces new properties. The Bingel-Hirsch reaction is a commonly employed method for the synthesis of carboxyfullerenes like dimalonic acid C(60). acs.org This reaction involves the cyclopropanation of the fullerene with a bromomalonic ester in the presence of a base. rsc.orgtda.com Researchers are continuously exploring modifications to this and other synthetic pathways to improve yields and control the regioselectivity of the additions. rsc.org The development of new synthetic routes is crucial for creating a wider range of dimalonic acid C(60) derivatives with tailored functionalities. cognitoedu.org

Derivatization patterns significantly influence the properties of the resulting fullerene compounds. For instance, the number of malonic acid groups attached to the C(60) cage affects its phototoxicity. Studies have shown that dimalonic acid C(60) (DMAC60) exhibits higher phototoxicity against HeLa cells compared to its counterparts with more malonic acid groups, such as trimalonic acid C(60) (TMAC60) and tetra-malonic acid C(60) (QMAC60). mdpi.comnih.gov This suggests that the extent of derivatization is a key parameter to consider when designing fullerene derivatives for specific applications. mdpi.com

Advanced Computational Studies for Predictive Design

Computational modeling has become an indispensable tool in fullerene research, offering insights that complement experimental findings. Techniques like molecular docking simulations are used to predict the interactions of fullerene derivatives with biological targets. For example, in silico docking studies have been performed to analyze the interaction between C(60) fullerene and the PA endonuclease domain of the influenza A RNA polymerase, suggesting a potential binding mechanism. plos.org

These computational approaches allow for the rational design of new dimalonic acid C(60) derivatives with enhanced biological activities. By simulating the binding affinities and mechanisms of action, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. researchpublish.com Computational studies also aid in understanding the structure-property relationships of these molecules, which is crucial for optimizing their performance in various applications. researchpublish.com

Investigation of Dimalonic Acid C(60) in Hybrid Nanomaterial Systems

The integration of dimalonic acid C(60) into hybrid nanomaterials is a burgeoning area of research with significant potential. These hybrid systems can combine the unique properties of the fullerene derivative with those of other materials, leading to synergistic effects and novel functionalities. For example, fullerene-based hybrid materials have been explored for their photomodulated properties in applications such as photodynamic cancer therapy. researchgate.net

One approach involves the creation of fullerene-porphyrin hybrid nanoparticles. These nanoparticles can exhibit improved singlet oxygen generation under photoirradiation compared to C(60) nanoparticles alone. rsc.org Another strategy involves the development of photoswitchable phosphonate-fullerene hybrids that demonstrate cholinesterase activity. researchgate.net The development of such hybrid systems opens up new avenues for the application of dimalonic acid C(60) in fields ranging from medicine to materials science. researchgate.netthno.org

Challenges and Opportunities in Fundamental Research of Dimalonic Acid C(60)

Despite the progress made, fundamental research on dimalonic acid C(60) still faces several challenges. A key challenge is the precise control over the synthesis and purification of specific isomers, as different arrangements of the malonic acid groups can lead to different properties. tda.com The inherent hydrophobicity of the fullerene cage, even after derivatization, can also pose a challenge for biological applications, necessitating strategies to improve water solubility. academicjournals.org

However, these challenges also present significant opportunities. Overcoming the synthetic hurdles will enable the creation of a wider library of well-defined dimalonic acid C(60) derivatives for systematic structure-activity relationship studies. Investigating the fundamental interactions of these derivatives with biological systems, such as cell membranes and proteins, will provide crucial insights into their mechanisms of action. researchgate.net Furthermore, exploring the unique electronic and antioxidant properties of dimalonic acid C(60) could lead to the discovery of new and unexpected applications. nih.gov

Potential Directions for Expanding Academic Applications

The unique properties of dimalonic acid C(60) suggest a wide range of potential academic applications that are ripe for exploration. Its antioxidant capabilities make it a promising candidate for neuroprotective studies, particularly in the context of neurodegenerative diseases where oxidative stress plays a significant role. researchpublish.comnih.gov The ability of fullerene derivatives to interact with biological molecules also suggests their potential use as enzyme inhibitors or as scaffolds for drug delivery systems. nih.govresearchgate.net

In the realm of materials science, the incorporation of dimalonic acid C(60) into polymers could lead to the development of novel composites with enhanced mechanical or electronic properties. rsc.org Its photoactive nature also makes it a candidate for applications in organic photovoltaics and as a photosensitizer in photodynamic therapy. rsc.orgnih.gov Further research into these areas will undoubtedly expand the academic and potentially the practical applications of this fascinating fullerene derivative.

Q & A

Q. What is the standard experimental protocol for detecting singlet oxygen (¹O₂) generation using ABDA in photodynamic studies?

ABDA is widely used as a chemical trap for ¹O₂ due to its selective reaction with this reactive species, leading to a measurable decrease in absorbance at 379 nm. A typical protocol involves:

  • Preparing ABDA in phosphate-buffered saline (PBS, pH 7.4) at 50–100 µM .
  • Mixing the solution with the photosensitizer (e.g., nanoparticles, porphyrins) and irradiating under controlled light conditions (e.g., 660 nm laser at 300 mW/cm² for 1-minute intervals) .
  • Monitoring absorbance changes via UV-Vis spectroscopy at regular intervals (e.g., every 15 minutes) to quantify ¹O₂ production .
  • Including control groups without irradiation or photosensitizers to validate light-dependent effects .

Q. How can researchers validate ABDA’s specificity for singlet oxygen in complex experimental systems?

To confirm that observed absorbance changes are due to ¹O₂ and not other reactive oxygen species (ROS):

  • Use sodium azide (NaN₃), a selective ¹O₂ quencher, at concentrations up to 240 mg/mL. A significant reduction in ABDA photobleaching in NaN₃-treated samples supports ¹O₂-specific detection .
  • Compare results with alternative probes like Singlet Oxygen Sensor Green (SOSG) or 1,3-diphenylisobenzofuran (DPBF) to cross-validate findings .
  • Conduct experiments in deuterium oxide (D₂O), which extends ¹O₂ lifetime, to amplify the signal .

Advanced Research Questions

Q. How can contradictory data on ROS versus ¹O₂ production in nanoparticle-based systems be resolved using ABDA?

Discrepancies often arise when nanoparticles generate both ¹O₂ and other ROS (e.g., hydroxyl radicals). To address this:

  • Combine ABDA with ROS-specific probes (e.g., 2′,7′-dichlorodihydrofluorescein (DCFH) for total ROS, 3′-p-(hydroxyphenyl)fluorescein (HPF) for hydroxyl radicals) .
  • Perform quenching experiments with NaN₃ and ROS scavengers (e.g., mannitol for •OH) to isolate contributions .
  • Use kinetic analysis: ¹O₂ typically exhibits a faster reaction rate with ABDA compared to other ROS .

Q. What experimental variables critically influence ABDA’s performance in quantitative ¹O₂ detection?

Key factors include:

  • Concentration : Higher ABDA concentrations (≥50 µM) improve sensitivity but may cause solubility issues in aqueous buffers. Pre-dissolving in DMSO (≤1% v/v) can mitigate this .
  • pH : Maintain neutral conditions (pH 7.4) to avoid anthracene derivative instability .
  • Light exposure : Limit irradiation time to prevent ABDA self-degradation; use dark controls to account for non-specific photobleaching .

Q. How can co-administered agents (e.g., H₂O₂, nanoparticles) interfere with ABDA-based assays, and how are these interferences controlled?

  • Competitive interactions : Components like H₂O₂ may alter ¹O₂ yield via Fenton reactions. Pre-incubate H₂O₂ with the system before adding ABDA to isolate ¹O₂-specific effects .
  • Adsorption effects : Nanoparticles with high surface area may adsorb ABDA, reducing its effective concentration. Centrifugation or filtration can remove particulates before spectroscopic analysis .

Q. What statistical and computational methods are recommended for analyzing ABDA-derived ¹O₂ data?

  • Beer-Lambert Law : Calculate ¹O₂ quantum yield (ΦΔ) using the formula: ΦΔ=ΔAsample/ΔtΔAreference/Δt×ΦΔ,reference\Phi_\Delta = \frac{\Delta A_{\text{sample}} / \Delta t}{\Delta A_{\text{reference}} / \Delta t} \times \Phi_{\Delta,\text{reference}}

    where ΔA is the absorbance change over time and ΦΔ,reference is the known quantum yield of a standard (e.g., methylene blue) .

  • Error analysis : Perform triplicate measurements and report standard deviations. Use linear regression to model kinetic curves .

Q. How can researchers troubleshoot low signal-to-noise ratios or inconsistent ABDA photobleaching in dynamic biological environments?

  • Photobleaching mitigation : Optimize light intensity/duration to balance ¹O₂ generation and ABDA stability. Use fresh ABDA solutions for each experiment .
  • Matrix effects : In biological fluids (e.g., serum), filter samples to remove proteins that may scavenge ¹O₂ or quench ABDA .
  • Alternative probes : For hypoxia-prone systems, use DPBF (lipophilic) or SOSG (fluorescent) to complement ABDA data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.